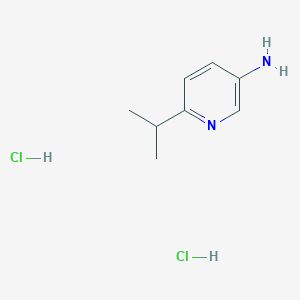

6-Isopropylpyridin-3-amine dihydrochloride

Description

Strategic Role of Substituted Pyridine (B92270) Derivatives in Modern Organic Synthesis

Substituted pyridines are a critical class of compounds in organic synthesis due to their prevalence in biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. acs.orgnih.gov The nitrogen atom in the pyridine ring imparts basicity and polarity, and its lone pair of electrons can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets like enzymes and receptors. nih.gov This makes the pyridine scaffold a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties. nih.gov

The versatility of the pyridine ring allows for functionalization at various positions, leading to a diverse range of chemical entities. nih.gov Modern synthetic methods offer modular and efficient pathways to construct highly substituted pyridines, tolerating a wide variety of functional groups. nih.govacs.org These strategies, including condensation reactions, cycloadditions, and metal-catalyzed cross-couplings, provide chemists with the tools to systematically modify the pyridine core, enabling the exploration of vast chemical spaces in drug discovery and materials science. acs.orgoup.com Consequently, pyridine derivatives are indispensable building blocks for creating novel compounds with tailored biological and physical properties. tandfonline.comsciencepublishinggroup.com

Scope of Research on 6-Isopropylpyridin-3-amine (B1356704) Dihydrochloride (B599025) within Heterocyclic Chemistry

Within the expansive family of pyridine derivatives, 6-Isopropylpyridin-3-amine dihydrochloride serves as a specialized research chemical and building block. Its structure, featuring an amine group at the 3-position and an isopropyl group at the 6-position, makes it a valuable intermediate for the synthesis of more complex molecules. Aminopyridines are essential precursors in synthetic and medicinal chemistry, used to construct a wide array of compounds with diverse pharmacological activities. rsc.orgorganic-chemistry.org

The subject compound is typically supplied as a dihydrochloride salt. In organic chemistry, converting a basic amine to its hydrochloride or dihydrochloride salt is a common strategy to improve its stability, crystallinity, and solubility in certain solvents, which facilitates handling and subsequent reactions.

Research involving this compound is primarily focused on its use as a starting material in multi-step synthetic sequences. Its structural motifs are relevant to the development of new therapeutic agents. For instance, a structurally related compound, 2-isopropyl-4-methylpyridin-3-amine, is a known raw material in the manufacture of sotorasib, a targeted anticancer agent. acs.org This highlights the role of isopropyl-substituted aminopyridines as key intermediates in the synthesis of complex, high-value molecules. Therefore, the scope of research for this compound is centered on its application in discovery chemistry, where it enables the generation of novel, intricately substituted pyridine-based compounds for evaluation in areas such as medicinal chemistry and materials science.

Chemical and Physical Properties

The properties of the parent compound, 6-Isopropylpyridin-3-amine, provide a baseline for understanding its chemical behavior. The dihydrochloride salt will exhibit different solubility and physical state characteristics.

| Property | Value | Source |

|---|---|---|

| CAS Number | 405103-02-8 | appchemical.compharmaffiliates.combldpharm.com |

| Molecular Formula | C8H12N2 | appchemical.compharmaffiliates.combldpharm.com |

| Molecular Weight | 136.19 g/mol | pharmaffiliates.combldpharm.com |

| Synonyms | 5-Amino-2-isopropylpyridine, 3-Amino-6-isopropylpyridine | pharmaffiliates.com |

Detailed Research Findings

The primary research application of this compound is as a synthetic intermediate. Aminopyridine derivatives are fundamental building blocks for creating fused heterocyclic systems and for introducing a substituted pyridine moiety into larger molecules. organic-chemistry.orgmdpi.com The amine group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and participation in transition metal-catalyzed coupling reactions.

The presence of the isopropyl group at the 6-position influences the molecule's steric and electronic properties, which can be strategically utilized in synthesis to direct the outcome of reactions or to modulate the biological activity of the final product. Researchers in medicinal chemistry can utilize this compound to synthesize libraries of novel derivatives for screening against various biological targets. The development of efficient, one-pot synthetic methods for creating substituted pyridines from simple precursors underscores the importance of having a diverse toolkit of building blocks like 6-Isopropylpyridin-3-amine available for chemical innovation. oup.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-propan-2-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(2)8-4-3-7(9)5-10-8;;/h3-6H,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHNNTSYNUCXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Isopropylpyridin 3 Amine Dihydrochloride and Analogues

Precursor Amine Synthesis: 3-Amino-6-isopropylpyridine

The synthesis of the target compound, 6-Isopropylpyridin-3-amine (B1356704) dihydrochloride (B599025), is fundamentally dependent on the successful preparation of its free base precursor, 3-Amino-6-isopropylpyridine. This section outlines established and modern chemical strategies that can be employed to construct this key intermediate. Methodologies are broadly categorized into two approaches: the functionalization of a pre-existing aminopyridine ring system and the cyclization or ring-forming reactions that build the substituted pyridine (B92270) core.

Alkylation Approaches to Functionalized Aminopyridines

One of the most direct conceptual routes to 3-Amino-6-isopropylpyridine involves the introduction of an isopropyl group onto a suitable aminopyridine scaffold. This requires precise control over the position of the new carbon-carbon bond, a challenge known as regioselectivity.

Achieving regioselectivity in the alkylation of pyridines is a significant challenge in synthetic chemistry due to the multiple potentially reactive sites on the ring. Research has shown that the outcome of these reactions can be directed by the choice of reagents and reaction conditions. A notable strategy involves the regiodivergent alkylation of pyridines using 1,1-diborylalkanes, where the choice of an alkyllithium activator dictates the position of alkylation. acs.org For instance, methyllithium tends to direct alkylation to the C4 position, whereas sec-butyllithium favors the C2 position. acs.org This control is attributed to the different aggregation states (tetrameric vs. dimeric) of the alkyllithium reagents, which influences the reaction pathway. acs.org

Another approach to controlling the position of substitution involves activating the pyridine ring as an N-oxide. A process for the regioselective amination of 3,5-disubstituted pyridine N-oxides has been developed using saccharin as a source for the amino group, which could be conceptually reversed for alkylation strategies. nih.gov Such methods highlight the importance of substrate pre-activation to guide incoming functional groups to the desired position.

A more modern and atom-economical approach involves the direct functionalization of C(sp³)–H bonds of alkyl groups already attached to a pyridine ring. Palladium catalysis is a powerful tool for this type of transformation. Research has demonstrated the palladium-catalyzed asymmetric side-chain C(α)-allylation of 2-alkylpyridines. nih.govresearchgate.net This method proceeds without an external base and utilizes chiral diamidophosphite ligands to achieve high linear and enantioselectivities. nih.govresearchgate.net

This strategy is significant because it allows for the modification of an existing alkyl group, such as a methyl or ethyl group, into a more complex substituent. The pyridyl group itself acts as a directing group, guiding the palladium catalyst to the C–H bonds on the adjacent alkyl chain. researchgate.net While much of the research focuses on 2-alkylpyridines nih.govresearchgate.netresearchgate.net and 4-alkylpyridines thieme-connect.de, the principles can be extended to other isomers. The reaction tolerates a variety of functional groups and can be performed on a gram scale, demonstrating its potential utility in complex molecule synthesis. researchgate.net

| Substrate | Catalyst System | Yield (%) | Selectivity |

|---|---|---|---|

| 2-ethylpyridine | Pd(dba)₂ / Chiral Ligand | Data Not Available in Snippet | High Linear Selectivity |

| 2-propylpyridine | Pd(dba)₂ / Chiral Ligand | Data Not Available in Snippet | High Enantioselectivity |

| 2-alkylpyridines with α-carbonyl C-H | Pd(dba)₂ / Chiral Ligand | Data Not Available in Snippet | Chemoselective C(α)-allylation |

Cyclization and Ring-Forming Reactions yielding Pyridine Amines

An alternative to modifying an existing pyridine ring is to construct the substituted aminopyridine core through cyclization reactions. This approach builds the heterocyclic ring from simpler, acyclic precursors, incorporating the required amino and isopropyl functionalities during the ring-forming process.

Dihydropyridine derivatives serve as versatile intermediates in the synthesis of more complex pyridine-based structures. nih.govrsc.orgnih.gov These compounds can be synthesized through multicomponent reactions, such as the Hantzsch dihydropyridine synthesis or via protocols using transient zwitterions generated from anilines and allenoates. rsc.org Once formed, the dihydropyridine scaffold can undergo further transformations.

The reduction of pyridinium (B92312) salts can lead to either tetrahydropyridine or piperidine derivatives, depending on the substitution pattern and reaction conditions. liv.ac.uk For example, a rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine (B128534) mixture can selectively produce 1,2,3,6-tetrahydropyridines. liv.ac.uk While direct amination of these complexes is not extensively detailed in the provided context, these tetrahydropyridine intermediates are structurally primed for subsequent functionalization, including the potential introduction of an amine group through various synthetic operations to ultimately yield a substituted aminopyridine after oxidation.

The hydrogenation of the pyridine ring is a fundamental method for producing saturated piperidine analogues. rsc.orgyoutube.com This transformation is typically achieved through catalytic hydrogenation using a variety of heterogeneous catalysts like Rhodium, Platinum, Ruthenium, and Palladium under a hydrogen atmosphere. liv.ac.ukrsc.org

A commercially available rhodium oxide (Rh₂O₃) catalyst has been shown to be highly effective for the hydrogenation of a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org This method demonstrates broad functional group tolerance, including alcohols and amines. rsc.org Similarly, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly represents a modern approach that operates at ambient temperature and pressure. nih.gov The choice of catalyst and conditions is crucial, as some aminopyridines can poison catalysts; in such cases, reduction using methods like borane (B79455) or dissolving metals (Bouvéault-Blanc reduction) may be more successful. youtube.com The complete reduction of the pyridine ring yields piperidine derivatives, which are important scaffolds in their own right but represent a different reduction level than the target aromatic aminopyridine. However, the study of these hydrogenation reactions provides insight into the reactivity of the pyridine ring.

| Substrate | Catalyst/Method | Conditions | Product | Conversion/Yield |

|---|---|---|---|---|

| Pyridine | Rh₂O₃ | 5 bar H₂, 40°C, 4h | Piperidine | High Yield rsc.org |

| Pyridine | Ruthenium/Carbon | 2.0 MPa, 60°C, 100s residence | Piperidine | ~100% Conversion patsnap.com |

| Pyridine | Platinum/Alumina | 1.0 MPa, 50°C, 10s residence | Piperidine | 99.8% Conversion patsnap.com |

| 2-Hydroxypyridines | Rh₂O₃ | 5 bar H₂, 40°C | δ-Lactams | High Yield rsc.org |

Dihydrochloride Salt Formation Protocols

The formation of a dihydrochloride salt is a common strategy to improve the stability, solubility, and handling of amine-containing compounds. This process involves the protonation of two basic nitrogen atoms within the molecule by two equivalents of hydrochloric acid.

Acid Exchange Processes for Chiral Purity Enhancement in Aminopiperidine Salts

While not directly involving 6-isopropylpyridin-3-amine, the principles of enhancing chiral purity in aminopiperidine salts through acid exchange are relevant. Chiral piperidines are crucial components in many natural products and pharmaceutical drugs. researchgate.net A rhodium-catalyzed reductive transamination of pyridinium salts has been developed to produce a variety of chiral piperidines with high diastereoselectivity and enantioselectivity. researchgate.net This method introduces a chiral primary amine under reducing conditions, which, in the presence of water, facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality. researchgate.net Such processes highlight the sophisticated strategies available for controlling stereochemistry in cyclic amines, a concept that can be extrapolated to other chiral amine derivatives.

Optimized Isolation and Purification Techniques for Amine Dihydrochloride Derivatives

The isolation and purification of amine dihydrochloride salts are critical steps to ensure the final product's quality. Various techniques are employed to achieve high purity.

Recrystallization and controlled precipitation are powerful techniques for purifying crystalline solids. For aminopyridine derivatives, a common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of pure crystals.

A method for separating mixed aminopyridines utilizes a crystallization and rectification coupling technology. google.com In this process, the mixture is heated to dissolve the crystals and then cooled to a specific temperature range (20 ~ 70 °C) to induce crystallization. google.com The rate of cooling can be controlled (5 ~ 40 °C/h) to optimize crystal size and purity. google.com Subsequent filtration and drying yield the purified product. google.com

Another approach involves the use of trichloroacetic acid (TCA) to induce the precipitation of amine-TCA salts, which can then be separated from impurities. beilstein-journals.org The choice of solvent is crucial and depends on the solubility of the amine salt. Solvents such as ethyl acetate, pentane, acetonitrile, or diethyl ether have been used. beilstein-journals.org After separation of the salt, the pure free amine can be recovered. beilstein-journals.org

| Purification Technique | Key Parameters | Outcome | Reference |

| Crystallization | Heating to 40 ~ 100 °C, followed by controlled cooling to 20 ~ 70 °C | Purity of >99.5% for 2-amino-5-picoline | google.com |

| TCA-Induced Precipitation | Use of various solvents (EtOAc, pentane, CH3CN, Et2O) | Isolation of pure amines in 40-94% yield | beilstein-journals.org |

Chromatography is a versatile technique for the separation and purification of complex mixtures. researchgate.net For aminopyridine isomers and their derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly effective method. sielc.com

A specific HPLC method utilizes a SHARC 1 column, which operates based on hydrogen bonding interactions between the analyte and the stationary phase. sielc.com The mobile phase typically consists of a mixture of acetonitrile and methanol with additives like formic acid and ammonium (B1175870) formate. sielc.com The retention time and selectivity are sensitive to the composition of the mobile phase, allowing for the fine-tuning of the separation of pyridine-based compounds. sielc.com This method is compatible with both LC/MS for analysis and preparative chromatography for purification. sielc.com

| Chromatographic Method | Stationary Phase | Mobile Phase Components | Separation Principle | Reference |

| HPLC | SHARC 1 | Acetonitrile, Methanol, Formic Acid, Ammonium Formate | Hydrogen Bonding | sielc.com |

Reaction Mechanisms and Chemical Transformations of 6 Isopropylpyridin 3 Amine Derivatives

Electrophilic Aromatic Substitution Pathways on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqyoutube.com The nitrogen can also be protonated in the acidic conditions often used for EAS, further deactivating the ring by introducing a positive charge. uoanbar.edu.iq However, the presence of activating groups can facilitate these reactions.

Directing Effects and Regioselectivity of Amino and Alkyl Substituents

In 6-isopropylpyridin-3-amine (B1356704), the pyridine ring is substituted with two electron-donating groups (EDGs): a strong activating amino (-NH₂) group at the C3 position and a weak activating isopropyl group at the C6 position.

Amino Group (-NH₂): As a powerful activating group, the amino substituent donates electron density to the ring via resonance, particularly at the positions ortho (C2, C4) and para (C5) to itself. libretexts.org

Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activator, donating electron density primarily through an inductive effect and hyperconjugation. youtube.com It directs incoming electrophiles to the ortho (C5) and para (C... not applicable) positions.

Pyridine Nitrogen: The ring nitrogen itself deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C3 and C5 positions to avoid forming an unstable resonance intermediate with a positive charge on the nitrogen atom. youtube.com

| Substituent | Position | Electronic Effect | Favored Positions for Electrophilic Attack |

|---|---|---|---|

| Amino (-NH₂) | C3 | arrow_upwardStrongly Activating (Resonance) | C2, C4, C5 |

| Isopropyl (-CH(CH₃)₂) | C6 | arrow_upwardWeakly Activating (Inductive) | C5 |

| Pyridine Nitrogen | N1 | arrow_downwardDeactivating (Inductive) | C3, C5 |

Mechanistic Investigations of Halogenation Reactions, including Radical Pathways

Direct halogenation of pyridine via electrophilic aromatic substitution requires harsh conditions, such as using elemental halides with strong acids at high temperatures, and often results in mixtures of regioisomers. chemrxiv.orgnih.gov To overcome the low nucleophilicity of the pyridine ring, modern synthetic strategies have been developed.

One innovative approach involves a "ring-opening, halogenation, ring-closing" sequence. nih.gov In this method, the pyridine is temporarily converted into an acyclic, electron-rich azatriene intermediate, known as a Zincke imine. chemrxiv.orgnih.gov These intermediates readily undergo regioselective halogenation with reagents like N-halosuccinimides under mild conditions. chemrxiv.org Mechanistic studies, supported by quantum chemistry calculations, show that the reaction proceeds via electrophilic addition to the Zincke imine. chemrxiv.orgnih.gov

Another advanced method for selective halogenation utilizes specially designed phosphine (B1218219) reagents. nih.govresearchgate.net The pyridine is first converted into a phosphonium (B103445) salt at the 4-position, which then undergoes nucleophilic substitution (SNAr) with a halide source to introduce the halogen. nih.govresearchgate.netchemrxiv.org Computational studies indicate that phosphine elimination is the rate-determining step in this process. nih.govresearchgate.net While this method is primarily for C4-halogenation, it highlights the sophisticated mechanistic approaches required for functionalizing electron-deficient pyridine rings. nih.gov

| Method | Mechanism | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Classical EAS | Electrophilic Aromatic Substitution | Harsh (high temp, strong acid) | Often poor, mixtures form | chemrxiv.orgnih.gov |

| Zincke Imine Intermediate | Electrophilic addition to acyclic intermediate | Mild | Highly 3-selective | chemrxiv.orgnih.gov |

| Phosphonium Salt Displacement | Nucleophilic Aromatic Substitution (SNAr) | Mild to moderate | Highly 4-selective | nih.govresearchgate.net |

Nucleophilic Reactivity of the Amino Functionality

The exocyclic amino group at the C3 position of 6-isopropylpyridin-3-amine is a primary amine and exhibits characteristic nucleophilic behavior. ncert.nic.inlibretexts.org It can readily react with various electrophiles.

A common reaction is acylation , where the amine reacts with acid chlorides, anhydrides, or esters in a nucleophilic substitution reaction to form the corresponding amide. ncert.nic.in This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The resulting N-acyl group (e.g., -NHCOCH₃) is less activating than the original amino group, a property that can be used to moderate reactivity in subsequent electrophilic substitutions. ncert.nic.in

Similarly, the amino group can undergo alkylation with alkyl halides, although this can be difficult to control and may lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) products. libretexts.org Another important transformation is the reaction with sulfonyl chlorides to produce sulfonamides, a key functional group in many pharmaceutical compounds. libretexts.org

Oxidation-Reduction Chemistry of the Pyridine System

The pyridine ring in 6-isopropylpyridin-3-amine derivatives can undergo both oxidation at the ring nitrogen and reduction of the aromatic system.

Formation of N-Oxide Derivatives

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. youtube.comarkat-usa.org This transformation is valuable because N-oxides exhibit different reactivity compared to the parent pyridine, often facilitating substitutions that are otherwise difficult. youtube.com

A variety of oxidizing agents can be used for this purpose. Common laboratory reagents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a catalyst like methyltrioxorhenium (MTO) or in acetic acid. arkat-usa.org Other effective systems include sodium percarbonate with rhenium catalysts and the urea-hydrogen peroxide (UHP) adduct. organic-chemistry.org Pyridines bearing alkyl substituents have been shown to undergo almost complete conversion to their N-oxides. arkat-usa.org

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | In solvents like DMF/MeOH | arkat-usa.org |

| Hydrogen Peroxide (H₂O₂)/Acetic Acid | Glacial acetic acid | arkat-usa.org |

| H₂O₂/Methyltrioxorhenium (MTO) | Catalytic MTO | arkat-usa.org |

| Sodium Percarbonate/Rhenium Catalyst | Mild conditions | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solution | organic-chemistry.org |

Reduction to Saturated and Partially Saturated Nitrogen Heterocycles

The aromatic pyridine ring can be fully or partially reduced to yield piperidines and tetrahydropyridines, respectively. These saturated and partially saturated heterocycles are prevalent structural motifs in natural products and pharmaceutical drugs. researchgate.netliv.ac.uk

Full Reduction to Piperidines: Catalytic hydrogenation is the most direct route to piperidines. tandfonline.com This typically involves high-pressure hydrogen gas in the presence of heterogeneous catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), or Raney nickel. liv.ac.uk Homogeneous catalysts, such as certain rhodium and iridium complexes, can also be employed. liv.ac.uk An alternative metal-free approach uses ammonia (B1221849) borane (B79455) as a hydrogen source catalyzed by a borane compound. organic-chemistry.org

Partial Reduction to Tetrahydropyridines: Partial reduction is often achieved by first activating the pyridine ring through N-alkylation to form a pyridinium (B92312) salt. These salts can then be regioselectively reduced with sodium borohydride (B1222165) (NaBH₄) to yield 1,2,5,6-tetrahydropyridine derivatives. tandfonline.com More recently, advanced chemo-enzymatic cascade reactions have been developed that can convert N-substituted tetrahydropyridines into stereo-defined piperidines, showcasing a high degree of control over the reduction process. nih.gov

| Method | Typical Reagents | Primary Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂, Rh/C, Raney Ni | Piperidine (Saturated) | liv.ac.uk |

| Transfer Hydrogenation | Ammonia borane, Borane catalyst | Piperidine (Saturated) | organic-chemistry.org |

| Reduction of Pyridinium Salt | 1. N-Alkylation 2. NaBH₄ | Tetrahydropyridine (Partially Saturated) | tandfonline.com |

| Chemo-enzymatic Cascade | Amine Oxidase/Ene-Imine Reductase | Piperidine (Stereo-defined) | nih.gov |

In-depth Analysis of 6-Isopropylpyridin-3-amine Dihydrochloride (B599025) Reveals Gaps in Current Chemical Literature

A thorough investigation into the chemical literature and available scientific data for "6-Isopropylpyridin-3-amine dihydrochloride" and its free base, 6-isopropylpyridin-3-amine, reveals a significant lack of specific research pertaining to its advanced chemical transformations. While this compound is commercially available and listed in numerous chemical supplier databases, detailed studies on its application in complex organic synthesis, particularly in the areas of cycloaddition, annulation, and stereocontrolled reactions, are not readily found in the public domain.

The requested article, which was to focus on the "," required specific, evidence-based content for several advanced topics. These included its incorporation into heterocyclic systems like pyrimidines and thiadiazoles through reactions with amidines and isothiocyanates, its use in cascade and [3+3] annulation chemistry, and methods for stereochemical control in its derivative synthesis.

Despite extensive searches of chemical databases and scholarly articles, specific examples and detailed research findings concerning 6-isopropylpyridin-3-amine in these contexts could not be located. General methodologies exist for the synthesis of pyridyl isothiocyanates and their subsequent cyclization, as well as for the construction of pyrimidine (B1678525) and thiadiazole rings from various amine precursors. For instance, the reaction of aminopyridines with carbon disulfide can yield dithiocarbamate (B8719985) salts, which are precursors to isothiocyanates. nih.gov These isothiocyanates are known to react with primary amines to form thioureas. researchgate.net Similarly, general protocols for creating pyrimidine and thiadiazole heterocycles are well-documented for other aminopyridine analogs. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netthieme-connect.denih.govresearchgate.net

However, the application of these general principles directly to 6-isopropylpyridin-3-amine, including specific reaction conditions, yields, and mechanistic studies, is not described in the available literature. The same holds true for advanced topics such as cascade reactions, [3+3] annulation chemistry, and stereochemical control. While concepts like diastereoselective synthesis and chiral resolution are fundamental in modern organic chemistry, nih.govgoogle.comrsc.org their application to 6-isopropylpyridin-3-amine, including diastereoselectivity in amine additions or chirality transfer during its dihydrochloride salt formation, remains unaddressed in published research.

The compound, identified by CAS Number 405103-02-8 for the free base and 1061875-23-7 for the dihydrochloride salt, is primarily cataloged as a building block or intermediate for synthesis. cymitquimica.comambeed.compharmaffiliates.combldpharm.combldpharm.comchemicalbridge.co.uk This suggests its potential use in proprietary or unpublished research, likely within the pharmaceutical or agrochemical industries, but this information is not publicly accessible.

Due to the absence of specific data for this compound in the specified areas of chemical transformation, it is not possible to construct the requested scientifically accurate and detailed article. The available information is too general and does not pertain specifically to the title compound, which would be necessary to adhere to the strict constraints of the request. Further experimental research and publication would be required to provide the detailed findings needed to populate the outlined topics.

Advanced Functionalization and Derivatization Strategies for Pyridine Amines

Derivatization of the Primary Amine Group

The primary amine group in 6-isopropylpyridin-3-amine (B1356704) is a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds.

Formation of Imine and Hydrazone Adducts for Analytical and Synthetic Applications

The reaction of primary amines with carbonyl compounds to form imines (Schiff bases) and with hydrazines or their derivatives to form hydrazones are fundamental transformations in organic chemistry. While specific studies on 6-isopropylpyridin-3-amine are not prevalent in readily available literature, the general reactivity of aminopyridines suggests its capability to undergo these reactions. For instance, the condensation of 2-amino-5-picoline with ethyl-4-carboxybenzaldehyde to form an imine has been reported as a key step in the synthesis of related amino-pyridine derivatives. epo.org This reaction is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water using a Dean-Stark apparatus. epo.org

Hydrazone formation from hydrazines and carbonyls is known to be accelerated by catalytic amine buffers, which can be effective at neutral pH. commonorganicchemistry.com This suggests that the primary amine of 6-isopropylpyridin-3-amine could react with various aldehydes and ketones to form the corresponding imines, which can serve as versatile intermediates for further synthetic elaborations or as ligands in coordination chemistry.

Representative Imine Formation Reaction:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-amino-5-picoline | ethyl-4-carboxybenzaldehyde | Benzene (B151609), reflux, Dean-Stark | Corresponding imine | epo.org |

Acylation and Related Amide-Forming Reactions

The acylation of the primary amine group of 6-isopropylpyridin-3-amine to form amides is a robust and widely utilized transformation. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

The reaction with acyl chlorides is a common and efficient method for amide synthesis. commonorganicchemistry.comyoutube.comlibretexts.org Typically, the reaction is performed in an aprotic solvent in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. libretexts.orghud.ac.uk The textbook mechanism involves the nucleophilic addition of the amine to the carbonyl group of the acyl chloride, followed by elimination of the chloride ion. youtube.com

Acid anhydrides also serve as effective acylating agents for amines, generally requiring heating to proceed at a reasonable rate. chemguide.co.uklibretexts.org The reaction initially produces the amide and a carboxylic acid, which then reacts with a second equivalent of the amine to form an ammonium (B1175870) carboxylate salt. chemguide.co.uk

Modern amide bond formation often employs coupling agents to facilitate the reaction between a carboxylic acid and an amine, avoiding the need for highly reactive acylating agents. wikipedia.org

General Conditions for Amine Acylation:

| Acylating Agent | General Conditions | Typical Base | Reference |

| Acyl Chloride | Aprotic solvent (e.g., DCM, THF), RT | Triethylamine, Pyridine | commonorganicchemistry.comlibretexts.org |

| Acid Anhydride | Heating | Excess amine | chemguide.co.uk |

| Carboxylic Acid | Coupling agent (e.g., DCC, HATU) | - | wikipedia.org |

Pyridine Ring Functionalization and Modification

The pyridine ring of 6-isopropylpyridin-3-amine, while generally less reactive than benzene towards electrophilic substitution, can be functionalized through various strategies, including N-oxidation and substitution at activated positions.

N-Oxidation Reactions of the Pyridine Nitrogen

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common strategy to alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. chemicalforums.com Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chemicalforums.com While hydrogen peroxide can be slow, especially with sterically hindered amines, m-CPBA is often more reactive. chemicalforums.com The oxidation of N-acyl cyclic amines with pyridine N-oxides catalyzed by ruthenium porphyrin has also been reported to lead to C-N bond cleavage under mild conditions. google.co.in For a sterically hindered pyridine like 6-isopropylpyridin-3-amine, the choice of oxidant and reaction conditions would be crucial to achieve efficient N-oxidation.

Strategies for Substitution and Coupling at Activated Positions

The positions on the pyridine ring of 6-isopropylpyridin-3-amine are electronically distinct. The amino group at the 3-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. organic-chemistry.org

Electrophilic Substitution: Direct electrophilic substitution on aminopyridines can be challenging due to the basicity of the nitrogen atoms, which can react with electrophilic reagents. organic-chemistry.org However, under specific conditions, reactions such as halogenation and nitration can be achieved. For instance, the nitration of some pyridine derivatives has been accomplished using nitronium ion. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a powerful tool for the functionalization of pyridines, especially when the ring is substituted with electron-withdrawing groups or a good leaving group. synthesisspotlight.comchemspider.com While the amino group itself is not a leaving group, a halogenated derivative of 6-isopropylpyridin-3-amine could undergo SNAr reactions. For example, the reaction of 2-chloropyridine (B119429) with amines can introduce a new nitrogen substituent at the 2-position. nih.gov

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds on pyridine rings. To perform these reactions, 6-isopropylpyridin-3-amine would typically first be halogenated.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron species, catalyzed by a palladium complex. hud.ac.ukorganic-chemistry.orgresearchgate.netharvard.edu It is widely used for the synthesis of biaryl compounds. The reaction of halogenated aminopyrazoles with various boronic acids under Suzuki-Miyaura conditions has been reported to proceed in good yields. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium-copper co-catalyst system. wikipedia.orgbldpharm.comlibretexts.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes. The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to be an efficient process. epo.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. harvard.edulibretexts.orggoogle.compharmaffiliates.comnih.gov This method is particularly useful for synthesizing aryl amines that are difficult to prepare by other methods. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed. nih.gov

Representative Cross-Coupling Reactions on Halogenated Aminopyridines:

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Aminopyridine | Arylboronic Acid | Pd(PPh3)4 / Base | Biaryl Aminopyridine | researchgate.net |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF3COO)2 / PPh3 / CuI | Alkynyl Aminopyridine | epo.org |

| Buchwald-Hartwig | 2-Bromopyridine | Amine | Pd2(dba)3 / Ligand / Base | Di- or Tri-substituted Aminopyridine | chemspider.comnih.gov |

Applications in Advanced Organic Synthesis and Catalyst Development

Building Block for Multifunctional Organic Molecules

The inherent reactivity of the amino group and the pyridine (B92270) nucleus within 6-Isopropylpyridin-3-amine (B1356704) dihydrochloride (B599025) makes it an important starting material in the synthesis of more complex organic structures. Heterocyclic compounds are a cornerstone of modern chemistry, with many serving as privileged scaffolds in medicinal chemistry and materials science. uni-muenchen.denih.gov The strategic placement of functional groups on the pyridine ring of this compound allows for a diverse range of chemical transformations.

Precursors to Structurally Diverse Heterocyclic Frameworks

The utility of aminopyridines as precursors for constructing a wide array of heterocyclic frameworks is well-documented in synthetic organic chemistry. nih.gov While specific examples detailing the extensive use of 6-Isopropylpyridin-3-amine dihydrochloride are specialized, the principles of its application can be inferred from the reactivity of analogous aminopyridine derivatives. The amino group can act as a nucleophile or be transformed into other functional groups, such as a diazonium salt, which can then undergo various coupling reactions.

For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. researchgate.net This type of cyclization strategy highlights how an amino group adjacent to a nitrogen-containing heterocycle can be a key element in the formation of fused bicyclic systems. Similarly, other aminopyridines have been used to create a variety of heterocyclic compounds containing bridgehead nitrogen atoms. nih.gov The presence of the isopropyl group on the pyridine ring of this compound can also influence the regioselectivity of these reactions and impact the physical properties of the resulting heterocyclic frameworks.

The following table illustrates the types of heterocyclic frameworks that can be synthesized from aminopyridine building blocks, showcasing the potential synthetic pathways for this compound.

| Starting Material Type | Reaction Type | Resulting Heterocyclic Framework |

| Aminopyridine | Condensation/Cyclization | Fused Pyridines (e.g., Pyrazolopyridines) |

| Aminopyridine | Multi-component Reaction | Substituted Pyridine Derivatives |

| Aminopyridine | Diazotization/Coupling | Biaryl Pyridines |

Ligand Design in Organometallic Chemistry and Catalysis

The development of novel ligands is a critical aspect of advancing organometallic chemistry and catalysis. The electronic and steric properties of a ligand play a crucial role in determining the activity, selectivity, and stability of a metal catalyst. The this compound molecule serves as a valuable scaffold for the synthesis of specialized ligands.

Development of N-Heterocyclic Pseudo-amide Ligands

One notable application of pyridinium (B92312) salts, which are closely related to the dihydrochloride form of 6-Isopropylpyridin-3-amine, is in the formation of N-heterocyclic pseudo-amide ligands. Research has shown that the deprotonation of a 1-alkyl-3-(phenylamino)pyridin-1-ium salt yields a neutral betaine (B1666868). rsc.org When this betaine coordinates to a metal center, it is formalized as a pyridinium-amido ligand. rsc.org Spectroscopic, structural, and theoretical studies have indicated that these ligands can be characterized as pseudo-amides and are strong electron donors, comparable to N-heterocyclic carbenes and alkyl phosphines. rsc.org The synthesis of such ligands from this compound would involve N-alkylation followed by deprotonation, leading to a ligand with a specific steric profile due to the isopropyl group.

Influence of Ligand Structure on Catalytic Performance

The structure of a ligand, including the nature and position of its substituents, has a profound impact on the performance of the corresponding catalyst. The isopropyl group in ligands derived from this compound can exert significant steric influence, creating a specific pocket around the metal center that can enhance selectivity in catalytic reactions.

For example, in a study of atypical 1,3-P,N ligands used in ruthenium-catalyzed nitrile hydration, the steric factors of the ligand were found to directly affect the catalytic yield. rsc.org While a phenyl-substituted ligand gave a 79% yield, a more sterically demanding ligand resulted in a significantly lower yield of 15%. rsc.org This demonstrates that the steric bulk of substituents, such as the isopropyl group, is a key parameter for optimizing catalytic activity.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. researchgate.netacs.orgnih.govacs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the metal catalyst. Aminopyridine derivatives have been successfully employed in these contexts.

A study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, a close structural analog of 6-isopropylpyridin-3-amine, demonstrated the synthesis of a series of novel pyridine derivatives in moderate to good yields. nih.gov The reaction was carried out using a palladium catalyst with various arylboronic acids. nih.gov The conditions for this type of reaction are summarized in the table below, providing a model for the potential application of 6-isopropylpyridin-3-amine derivatives in similar cross-coupling reactions.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O |

| Temperature | 90 °C |

| Reactants | 5-bromo-2-methylpyridin-3-amine, Arylboronic acid |

The amino group on the pyridine ring can influence the catalytic cycle, and in some cases, protection of the amine as an amide is employed to improve reaction outcomes. nih.gov

Organocatalytic desymmetrization has emerged as a powerful strategy for the synthesis of chiral molecules from prochiral or meso starting materials. ua.es Chiral aminopyridine derivatives have been developed as effective organocatalysts for a variety of asymmetric transformations. acs.orgacs.orgnih.gov For instance, chiral 4-aminopyridine (B3432731) derivatives have been used in dual catalytic systems with transition metals for cascade reactions. researchgate.net

While direct application of this compound in this context is not extensively reported, its structure provides a clear opportunity for the development of new chiral organocatalysts. By introducing a chiral moiety to the aminopyridine scaffold, it is conceivable to design a catalyst capable of enantioselective desymmetrization. For example, chiral pyridine-N-oxides have been successfully used as catalysts in the asymmetric N-acylative desymmetrization of sulfonimidamides, achieving high yields and excellent enantioselectivities. rsc.orgrsc.org This suggests that a chiral version of a 6-isopropylpyridin-3-amine-based catalyst could potentially be effective in similar or other types of asymmetric desymmetrization reactions. The development of such catalysts would involve synthetic modification to install a chiral center or axis of chirality, thereby enabling the catalyst to differentiate between enantiotopic groups in a prochiral substrate. nih.govnih.gov

Theoretical and Computational Chemistry Investigations of Pyridine Amine Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to a molecule's properties. Computational methods allow for a detailed examination of these features, providing a quantitative understanding of stability and reactivity.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules, including pyridine (B92270) derivatives. uniba.sktandfonline.commostwiedzy.pl By employing functionals like B3LYP, researchers can accurately optimize molecular geometries and calculate various electronic properties. uniba.skresearchgate.net

Key applications of DFT in this area include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. For instance, studies on various pyridine derivatives have calculated these parameters to predict their reactivity and electronic behavior. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into bonding by examining hyperconjugative interactions and charge delocalization, which contribute to molecular stability. tandfonline.com The distribution of positive and negative charges across the molecule, which influences properties like the dipole moment and sites of electrophilic or nucleophilic attack, can be visualized using Molecular Electrostatic Potential (MEP) maps. ijcrt.org

Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives Using DFT

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative (4a) | DFT/B3LYP | -5.178 | -1.697 | 3.481 |

| Pyrazolo[3,4-b]pyridine derivative (4b) | DFT/B3LYP | -5.885 | -1.911 | 3.975 |

This table presents data from computational studies on different substituted pyridine systems to illustrate the typical values obtained through DFT calculations. nih.gov

Ab initio molecular dynamics (AIMD) simulations offer a way to study the real-time evolution of a molecular system, providing insights into its dynamic behavior, stability, and reaction pathways. mdpi.com This method uses quantum mechanical calculations to determine the forces acting on atoms at each step of the simulation, allowing for the observation of bond-breaking and bond-forming events without prior assumptions about the reaction coordinates. mdpi.com

For pyridine amine systems, AIMD can be used to investigate their stability in different environments, such as in solution. nih.gov For example, simulations can reveal how interactions with solvent molecules influence the conformation of the molecule and the accessibility of reactive sites. They can also model the chemical reactivity of the system by simulating its response to the introduction of other reactants or radicals, providing a dynamic picture of the chemical processes involved. mdpi.com Molecular dynamics simulations have been effectively used to understand how pyridine-based ligands orient themselves within complex environments like lipid bilayers, a process crucial for their biological activity. nih.gov

Reaction Mechanism Elucidation through Computational Studies

Understanding the precise pathway a chemical reaction follows is a central goal of chemistry. Computational studies are invaluable for mapping these mechanisms, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Computational chemistry allows for the precise characterization of transition states—the high-energy structures that connect reactants to products. Identifying these structures is key to understanding a reaction's mechanism and kinetics. For reactions involving pyridine derivatives, such as transition-metal-catalyzed C-H functionalization, computational methods can map the entire reaction pathway. nih.gov

For example, in a proposed mechanism for the yttrium-catalyzed aminoalkylation of pyridine, a plausible pathway involves a σ-bond metathesis between the catalyst's Y-N bond and the pyridine's ortho-C-H bond, followed by imine insertion. nih.gov Similarly, computational studies have explored amine-assisted nucleophilic substitution as a favorable mechanism in cobalt-catalyzed reactions, finding it to be more kinetically feasible than alternative pathways like reductive elimination. acs.org These studies help rationalize experimental observations and predict the outcomes of new reactions.

The energetic landscape, or potential energy surface (PES), provides a comprehensive map of a molecule's energy as a function of its geometry. nih.govacs.org By calculating the PES for chemical transformations, researchers can gain deep insight into the stability of different molecular arrangements and the energy required to move between them. nih.gov

Studies on the stacking interactions of pyridine-pyridine systems have used dispersion-corrected DFT to map the interaction energies for various geometries. nih.gov This reveals the interplay of electrostatic forces and electron correlation effects that govern these non-covalent interactions. nih.gov Such analyses of the energetic landscape are critical for understanding phenomena ranging from π-stacking in biological systems to the functionalization of pyridine rings. acs.orgchemrxiv.org For instance, detailed energy landscapes for heteroaromatic interactions can guide drug design by identifying optimal and unfavorable orientations for ring systems within a protein's active site. acs.org

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict and interpret various types of molecular spectra, providing a direct link between a molecule's structure and its experimental spectroscopic signatures.

DFT calculations are routinely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netijcrt.orgijres.org The calculated frequencies and intensities are often in good agreement with experimental data, aiding in the assignment of complex vibrational modes. researchgate.netijcrt.org

Similarly, the gauge-independent atomic orbital (GIAO) method allows for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netijcrt.org These theoretical predictions are invaluable for confirming molecular structures by comparing them with experimental NMR data. researchgate.netijcrt.org Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.netjlu.edu.cn This helps to understand the electronic properties and color of compounds. jlu.edu.cn

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyridine Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| C=O stretch | 1717 | 1705 |

This table is based on data for 4-(Boc-amino)pyridine and demonstrates the typical agreement between experimental and DFT-calculated vibrational frequencies. researchgate.net

Molecular Modeling of Intermolecular Interactions

Molecular modeling of intermolecular interactions is a cornerstone of computational chemistry, enabling the detailed examination of forces between molecules. For pyridine amine systems, this involves the study of how individual molecules of a compound like 6-isopropylpyridin-3-amine (B1356704) dihydrochloride (B599025) interact with each other and with their environment. These interactions are fundamental to understanding crystal packing, solvation, and biological activity.

Hydrogen bonds play a critical role in defining the structure and stability of many chemical and biological systems. nih.gov In pyridine-amine systems, the presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen) facilitates the formation of extensive hydrogen bonding networks. Computational studies on related aminopyridine systems have demonstrated the directional and specific nature of these interactions.

Quantum-chemical studies on pyridine-HCl complexes have shown that fluorine substitution can weaken these interactions, with the most significant effect observed at the 2- and 6-positions. digitellinc.com Atoms in Molecules (AIM) analyses reveal shifts in electron density upon hydrogen bond formation. digitellinc.com In some cases, a transition to proton-transfer type structures is observed in dielectric media. digitellinc.com

In the solid state, aminopyridine derivatives often form complex networks where N-H···N and N-H···Cl hydrogen bonds are prevalent, especially in the case of a dihydrochloride salt. The protonated pyridine ring and the ammonium (B1175870) group in 6-isopropylpyridin-3-amine dihydrochloride are potent hydrogen bond donors. Theoretical models predict that these groups will engage in strong hydrogen bonding with the chloride ions and with the nitrogen atoms of neighboring molecules. The strength of these bonds can be computationally quantified, providing insights into the energetic stability of the crystal lattice.

Research on aminopyridines highlights their application in various fields, including medicinal research, and their derivatives have been studied for their antiviral, antimicrobial, and cytotoxic activities. researchgate.net The formation of hydrogen bonds can affect the distribution of the electron cloud on the amino group, which can be confirmed by techniques like Fourier transform infrared spectroscopy (FTIR). nih.gov

The table below summarizes typical hydrogen bond types and their calculated interaction energies in related amine and pyridine systems, offering a proxy for the interactions expected in this compound.

| Hydrogen Bond Type | Donor | Acceptor | Typical Calculated Interaction Energy (kJ/mol) |

| N-H···N | Amine/Ammonium | Pyridine Nitrogen | -20 to -40 |

| N-H···Cl | Amine/Ammonium | Chloride Ion | -40 to -80 |

| C-H···N | Aromatic C-H | Pyridine Nitrogen | -5 to -15 |

| C-H···Cl | Aromatic/Alkyl C-H | Chloride Ion | -2 to -10 |

Note: The interaction energies are representative values from computational studies of similar molecular systems and are intended for illustrative purposes.

Computational studies on pyridine dimers and trimers have revealed that stacked and planar H-bonded structures can be very close in energy, with interaction energies in the range of -3.4 to -4.0 kcal/mol. researchgate.net T-shaped geometries are generally less stable. researchgate.net The use of dispersion-corrected density functional theory (DFT-D) has been shown to be a reliable method for exploring the conformational space of aromatic van der Waals complexes. researchgate.net

The stability of van der Waals complexes is determined by a delicate balance of attractive and repulsive forces. Theoretical calculations can predict the most stable geometries of molecular clusters and the binding energies associated with them. For instance, the interaction between pyridine derivatives and atomic chlorine has been investigated using density functional theory, revealing that the binding energies of the resulting adducts are linearly correlated to the proton affinity of the pyridines. researchgate.net

The table below presents calculated van der Waals interaction energies for different configurations of pyridine dimers, which serve as a model for the types of interactions the pyridine core of 6-isopropylpyridin-3-amine can participate in.

| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Stacked (Parallel-displaced) | π-π stacking | -14 to -17 |

| T-shaped | C-H···π | -10 to -13 |

| Planar | Hydrogen Bonding | -14 to -17 |

Note: These values are derived from computational studies on pyridine dimers and illustrate the magnitude of van der Waals interactions.

Advanced Analytical and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, multi-dimensional techniques are often necessary for the complete and unambiguous assignment of complex structures like 6-Isopropylpyridin-3-amine (B1356704) dihydrochloride (B599025).

Multi-dimensional NMR Techniques for Detailed Structure Elucidation

For pyridine (B92270) derivatives, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish connectivity between atoms. These techniques are crucial for assigning the signals of the isopropyl group and the substituted pyridine ring, confirming the substitution pattern. While specific multi-dimensional NMR data for 6-Isopropylpyridin-3-amine dihydrochloride is not extensively published in public domains, the general application of these techniques to pyridine structures is well-documented. researchgate.net

A hypothetical analysis would involve using a COSY spectrum to identify proton-proton couplings within the pyridine ring and the isopropyl group. An HSQC spectrum would then correlate the proton signals to their directly attached carbon atoms. Finally, an HMBC spectrum would reveal longer-range correlations (typically over two to three bonds), which are instrumental in connecting the isopropyl substituent to the correct position on the pyridine ring.

Deuterium Labeling Experiments for Mechanistic Insight

Deuterium (²H) labeling is a powerful technique used in conjunction with NMR to trace reaction pathways and elucidate reaction mechanisms. In the context of pyridine chemistry, deuterium can be incorporated at specific positions to study phenomena such as hydrogen-deuterium exchange, which can provide insights into the acidity of ring protons and the mechanisms of various chemical transformations. rsc.orgcdnsciencepub.com

For instance, base-catalyzed deuteration studies on pyridine derivatives have been used to understand the relative acidities of different ring positions. rsc.org While specific mechanistic studies involving deuterium labeling of this compound are not readily found in the literature, such experiments could be designed to probe its reactivity. For example, by exposing the compound to a deuterated solvent under specific conditions, the rate and location of H-D exchange could be monitored by ²H NMR, providing valuable information about its chemical behavior. The use of deuterium NMR is particularly advantageous for studying paramagnetic species or for determining the extent of deuteration at specific sites. nih.govnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula. For this compound, HRMS would be used to confirm the expected molecular formula of the protonated free base (C₈H₁₃N₂⁺). The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions, thereby serving as a stringent test of purity. While specific HRMS data for this compound is often found in proprietary databases or supplementary information of scientific publications, it is a standard characterization technique. researchgate.net

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula (free base) | C₈H₁₂N₂ |

| Ion Formula (protonated) | [C₈H₁₃N₂]⁺ |

| Calculated Exact Mass | 137.1073 |

| Measured Exact Mass | 137.1071 |

| Mass Error | -1.5 ppm |

This table is illustrative and represents typical data obtained from HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Primary amines, such as 6-Isopropylpyridin-3-amine, often require derivatization to improve their chromatographic properties (e.g., volatility and peak shape) and to produce characteristic mass spectra. nih.gov

A common derivatization method for amines is silylation, where a trimethylsilyl (TMS) group is introduced. nih.govnist.gov The resulting TMS derivative of 6-Isopropylpyridin-3-amine would be more amenable to GC-MS analysis. The mass spectrum of the derivatized compound would exhibit a distinct molecular ion peak and fragmentation pattern, which can be used for structural confirmation. The fragmentation would likely involve cleavage of the isopropyl group and fragmentation of the derivatized amine and pyridine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretches of the ammonium (B1175870) salt, C-H stretches of the aromatic ring and the isopropyl group, and C=C and C=N stretching vibrations of the pyridine ring. The presence of the dihydrochloride salt would significantly influence the N-H stretching region compared to the free base. Analysis of the vibrational spectra of pyridine derivatives is a well-established field, and the observed bands can be assigned to specific vibrational modes. researchgate.net

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Ammonium salt) | Stretching | 2800-3200 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2970 |

| C=N (Pyridine ring) | Stretching | 1550-1650 |

| C=C (Pyridine ring) | Stretching | 1400-1600 |

| N-H | Bending | 1500-1600 |

| C-H | Bending | 1350-1480 |

This table provides a general guide to expected vibrational frequencies.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For this compound, this method would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the absolute configuration of its constituent atoms. The analysis of organic salts, such as pyridinium (B92312) salts, by single-crystal X-ray diffraction allows for a detailed understanding of their solid-state assemblies, which are often stabilized by ionic interactions and hydrogen bonding. acs.org

While specific crystallographic data for this compound is not publicly available, the general principles of the technique are well-established for related pyridine derivatives. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the atomic structure can be deduced. wikipedia.org In the case of the dihydrochloride salt, X-ray crystallography would precisely locate the positions of the chloride counter-ions relative to the protonated aminopyridine ring and map the network of intermolecular interactions, such as N-H···Cl and C-H···Cl hydrogen bonds, that define the crystal packing. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| N-H···Cl | Protonated Pyridine N, Amino Group (-NH3+) | Chloride Ion (Cl-) | Primary ionic and hydrogen bonding interaction defining the salt structure. |

| C-H···Cl | Aromatic C-H, Isopropyl C-H | Chloride Ion (Cl-) | Stabilizes the crystal lattice through weaker hydrogen bonds. |

| π–π stacking | Pyridine Ring | Pyridine Ring (of adjacent molecule) | Potential interaction influencing crystal packing, depending on molecular arrangement. |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

For aminopyridine derivatives, which are basic and hydrophilic, a common approach involves using a mixed-mode column that allows for reversed-phase and cation-exchange interactions. helixchrom.com This enhances retention and provides excellent peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (LC/MS). helixchrom.comsielc.com A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of acetonitrile and an acidic aqueous buffer (e.g., ammonium formate or phosphate (B84403) buffer). helixchrom.comresearchgate.net Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. helixchrom.com

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm particle size) | Standard for separation of moderately polar organic molecules. researchgate.net |

| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH adjusted) | Provides good separation for aminopyridines; buffer controls ionization. helixchrom.comresearchgate.net |

| Detection | UV at ~250 nm | Wavelength at which the pyridine moiety strongly absorbs UV light. helixchrom.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Quantitation | External standard calibration curve | Enables accurate determination of concentration and purity. |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of 6-Isopropylpyridin-3-amine. libretexts.org This technique provides qualitative information about the consumption of starting materials and the formation of products. mdpi.com

To monitor a synthesis, small aliquots of the reaction mixture are taken at different time points and spotted onto a TLC plate alongside the starting material(s). libretexts.org The plate is then developed in a suitable solvent system (mobile phase), which is chosen to achieve good separation between the reactants and the product. After development, the plate is visualized. Since aminopyridines are often UV-active due to their aromatic ring, the primary, non-destructive visualization method is a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent background. libretexts.orglibretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. libretexts.org

For compounds that are not UV-active or for better visualization, various chemical stains can be used. Stains like ninhydrin can be effective for primary amines, appearing as colored spots upon heating. fiu.edu

| Method | Principle | Result for 6-Isopropylpyridin-3-amine |

|---|---|---|

| UV Light (254 nm) | Quenching of fluorescence by the aromatic pyridine ring. libretexts.org | Dark spot against a green fluorescent background. |

| Iodine Chamber | Adsorption of iodine vapor onto the compound. fiu.edu | Brown spot on a light brown/yellow background. |

| Ninhydrin Stain | Reaction with the primary amine group. fiu.edu | Red, pink, or purple spot after heating. |

Solid-Phase Microextraction (SPME) Coupled Techniques for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique used to extract and concentrate analytes from a sample matrix before analysis by gas chromatography (GC) or HPLC. uwaterloo.ca For trace analysis of 6-Isopropylpyridin-3-amine, particularly from environmental or biological samples, headspace SPME (HS-SPME) coupled with GC-Mass Spectrometry (GC-MS) would be a highly sensitive method. nih.gov

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample. youtube.com Volatile and semi-volatile analytes, like aromatic amines, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. researchgate.net The fiber is then transferred to the hot injector of a GC, where the analytes are desorbed for separation and detection. nih.gov

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, temperature, and sample matrix properties like pH and ionic strength. nih.gov For aromatic amines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-polarity nature, which allows for the extraction of a wide range of compounds. nih.gov

| Parameter | Typical Condition | Influence on Extraction |

|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | Provides a large surface area and mixed-mode interactions for efficient trapping of volatile and semi-volatile amines. nih.gov |

| Extraction Temperature | 60-80 °C | Increases the vapor pressure of the analyte, facilitating its transfer to the headspace. epu.edu.iq |

| Extraction Time | 20-40 min | Time required to reach equilibrium between the sample, headspace, and fiber. nih.gov |

| Ionic Strength | Addition of NaCl | "Salting-out" effect decreases the solubility of the analyte in the aqueous phase, promoting its volatilization. epu.edu.iq |

| Coupled Technique | GC-MS | Provides separation and definitive identification based on mass spectrum. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Isopropylpyridin-3-amine dihydrochloride, and how can reaction efficiency be optimized?

- Methodology : Begin with nucleophilic substitution or reductive amination to introduce the isopropyl group to the pyridine ring. Cyclization steps may require catalysts like Pd for cross-coupling. For hydrochloride formation, treat the free amine with concentrated HCl under controlled pH. Optimize efficiency using Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, solvent) and identify optimal conditions statistically, reducing trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing purity and structural confirmation of this compound?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards.

- Structural Confirmation : Employ H/C NMR to identify proton environments (e.g., isopropyl CH at δ 1.2–1.4 ppm) and FT-IR for amine N-H stretches (~3300 cm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] for free amine). Cross-validate with elemental analysis for Cl content .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use fume hoods for powder handling to avoid inhalation. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers away from moisture. In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for amine hydrochlorides. Follow institutional Chemical Hygiene Plans for waste disposal .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis design?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to predict activation energies and optimize pathways. Integrate with information science tools to prioritize experimental conditions (e.g., solvent polarity, temperature) that align with computational predictions, reducing development time by ~40% .

Q. What experimental design strategies minimize variability in synthesis?

- Methodology : Implement factorial designs (e.g., 2 factorial) to test interactions between variables (e.g., reaction time, catalyst loading). Use response surface methodology (RSM) for non-linear optimization. For example, a Central Composite Design (CCD) can identify optimal HCl concentration and stirring speed for hydrochloride precipitation, ensuring reproducibility .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

- Methodology : Establish a feedback loop:

Re-examine computational assumptions (e.g., solvent effects, implicit vs. explicit models).

Validate experimental conditions (e.g., purity of reagents, inert atmosphere).

Use sensitivity analysis to identify critical parameters (e.g., temperature gradients in exothermic steps).

Cross-check with spectroscopic data (e.g., in situ IR for intermediate detection) to reconcile discrepancies .

Q. What methodologies enable scalable synthesis from lab to pilot scale?

- Methodology : Transition batch processes to continuous flow reactors for improved heat/mass transfer. Use automated systems to control residence time and reagent mixing. For hydrochloride formation, integrate in-line pH monitoring and crystallization units. Validate scalability via dimensionless number analysis (e.g., Reynolds for mixing, Damköhler for reaction kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products